Pgxgg - 137494-11-2

Pgxgg

Catalog Number: EVT-1562965
CAS Number: 137494-11-2
Molecular Formula: C26H46O20
Molecular Weight: 678.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The source of Pgxgg can be traced back to its discovery in a laboratory setting, where it was synthesized for the first time as part of research into novel compounds with specific biochemical properties. The exact natural or synthetic origins may vary depending on the research focus.

Classification

Pgxgg can be classified based on its chemical structure and functional groups. It may belong to a particular class of organic compounds, such as peptides, alkaloids, or other classes depending on its molecular composition. Understanding its classification helps in predicting its behavior in chemical reactions and potential applications.

Synthesis Analysis

Methods

The synthesis of Pgxgg can involve several methods, typically including both traditional organic synthesis techniques and more modern approaches such as combinatorial chemistry. The choice of method often depends on the desired purity and yield of the compound.

Technical Details

  1. Reagents: Commonly used reagents might include specific catalysts or solvents that facilitate the reaction.
  2. Conditions: The synthesis may require controlled conditions such as temperature, pressure, and pH to optimize yield.
  3. Purification: Techniques like chromatography or crystallization are often employed post-synthesis to purify Pgxgg from by-products.
Molecular Structure Analysis

Structure

The molecular structure of Pgxgg is characterized by its unique arrangement of atoms, which can be represented through various structural formulas (e.g., Lewis structures or 3D models).

Data

  1. Molecular Formula: The exact molecular formula would provide insights into the number and types of atoms present.
  2. Molecular Weight: Calculating the molecular weight is crucial for understanding its reactivity and interactions with other substances.
Chemical Reactions Analysis

Reactions

Pgxgg may participate in various chemical reactions, including:

  • Substitution reactions where one functional group is replaced by another.
  • Addition reactions, particularly if it contains unsaturated bonds.

Technical Details

  1. Reaction Mechanisms: Understanding the mechanisms behind these reactions helps predict product formation and stability.
  2. Kinetics: Investigating the kinetics of these reactions can provide insight into how quickly they proceed under different conditions.
Mechanism of Action

Process

The mechanism of action for Pgxgg involves its interaction with biological systems, potentially affecting metabolic pathways or cellular functions.

Data

  1. Target Interaction: Identifying specific biological targets (e.g., enzymes or receptors) that Pgxgg interacts with is crucial for understanding its effects.
  2. Biological Activity: Data on its efficacy in biological assays can help elucidate its potential therapeutic uses.
Physical and Chemical Properties Analysis

Physical Properties

  1. State: Pgxgg may exist as a solid, liquid, or gas at room temperature.
  2. Solubility: Its solubility in various solvents (water, ethanol) is important for practical applications.

Chemical Properties

  1. Stability: Assessing the stability under various conditions (light, heat) is vital for storage and application.
  2. Reactivity: Understanding how Pgxgg reacts with acids, bases, or other chemicals informs safety and handling procedures.
Applications

Scientific Uses

Pgxgg has potential applications across several scientific domains:

  • Pharmaceutical Research: It may serve as a lead compound for drug development due to its biological activity.
  • Material Science: Its properties could be utilized in developing new materials with specific characteristics.
  • Biotechnology: It might play a role in enzyme engineering or synthetic biology applications.
Introduction to Pharmacogenomics (PGx)

Definition and Scope of Pharmacogenomics (PGx)

Pharmacogenomics (PGx) is the study of how genetic variations influence individual responses to medications, encompassing both pharmacokinetics (what the body does to drugs) and pharmacodynamics (what drugs do to the body) [1] [2]. Its scope extends beyond single-gene interactions (historically termed pharmacogenetics) to polygenic and genome-wide analyses, integrating genomics, transcriptomics, and metabolomics to predict drug efficacy, toxicity, and metabolism [3] [5]. PGx focuses on genetic biomarkers—such as single nucleotide polymorphisms (SNPs), copy number variations, and structural variants—that alter drug response phenotypes. For instance, variants in genes encoding cytochrome P450 enzymes (CYP2D6, CYP2C19) or drug transporters (SLCO1B1) significantly impact the metabolism of >70% of commonly prescribed drugs [1] [8]. The ultimate goal is to replace empirical "trial-and-error" prescribing with genetically guided precision therapy, optimizing therapeutic outcomes while minimizing adverse reactions [2] [5].

Core Mechanisms of PGx Interactions:

Mechanism TypeGenetic TargetsImpact on Drug ResponseClinical Examples
PharmacokineticDrug-metabolizing enzymes (e.g., CYP2D6, CYP2C19), transporters (e.g., SLCO1B1)Alters drug absorption, distribution, metabolism, excretionCYP2C19 PMs show reduced activation of clopidogrel [8]
PharmacodynamicDrug targets (e.g., VKORC1), immune regulators (e.g., HLA)Modifies drug-target binding or immune recognitionVKORC1 variants increase warfarin sensitivity [2] [5]

Historical Evolution and Key Milestones in PGx Research

The conceptual foundations of PGx trace back to ancient observations of variable drug responses, such as Pythagoras' recognition of favism (G6PD deficiency) in 510 BCE [1] [5]. Modern PGx emerged in the 1950s with Arno Motulsky's hypothesis linking genetic polymorphisms to drug reactions and Friedrich Vogel's formal coining of "pharmacogenetics" in 1959 [3] [5]. Seminal milestones include the discovery of TPMT polymorphisms influencing thiopurine toxicity (1980s) and the identification of CYP2D6 variants affecting codeine metabolism (1977) [1] [5]. The completion of the Human Genome Project (2003) catalyzed the transition from pharmacogenetics to pharmacogenomics, enabling genome-wide association studies (GWAS) and large-scale biobank initiatives [3]. Key technological advances—such as next-generation sequencing (NGS), multiplex genotyping, and bioinformatics—have since facilitated the discovery of >450 clinically actionable gene-drug pairs, 83 of which carry CPIC Level A evidence [3] [4].

Milestones in PGx Research:

EraKey AdvancementsImpact
Pre-1950sEmpirical observations (e.g., favism, primaquine sensitivity)Established genetic basis for differential drug responses [1] [5]
1950s–1990sTwin studies proving heritability of drug metabolism; CYP2D6 and TPMT polymorphism discoveriesFormalized pharmacogenetics as a science; introduced targeted genotyping [3] [5]
2000s–PresentHuman Genome Project; GWAS; CPIC/DPWG guidelines; preemptive PGx testingEnabled polygenic risk prediction and clinical implementation [3] [4]

Academic Significance in Precision Medicine Paradigms

PGx is a cornerstone of precision medicine, shifting healthcare from population-based to individualized therapeutic strategies. Academically, it bridges translational gaps between genomics, clinical pharmacology, and informatics [3] [7]. Key contributions include:

  • Risk Stratification Tools: Polygenic scores integrating CYP2C9, VKORC1, and CYP4F2 variants improve warfarin dosing accuracy by 35% compared to clinical factors alone [5] [8].
  • Clinical Trial Optimization: PGx biomarkers enhance phase I–II trial design by identifying patient subgroups likely to respond, reducing trial failure rates. For example, IFNL3 genotyping predicts interferon-based hepatitis C treatment efficacy across ancestries [3].
  • Biobank-Driven Discovery: Initiatives like the UK Biobank integrate PGx with electronic health records (EHRs), revealing that 17% of participants harbor clinically significant PGx variants undetectable by standard arrays [3]. Despite progress, challenges persist, including Eurocentric biases in discovery cohorts (88% of GWAS participants are of European ancestry) and limited evidence for polygenic interactions [3] [8].

Key Academic Initiatives Enabling PGx Implementation:

InitiativePrimary FocusContributions
CPICGuideline developmentStandardized clinical interpretations for 200+ drugs (e.g., clopidogrel-CYP2C19, statin-SLCO1B1) [2] [8]
PharmGKBKnowledge curationAnnotated >450 gene-drug interactions with clinical evidence levels [2] [8]
Sanford PGx ProgramClinical implementationPreemptive testing for 29,000+ patients; EHR-integrated decision support [4]

PGx exemplifies the convergence of genomic science and clinical practice, offering a roadmap for genomically informed drug development and therapy personalization [1] [7].

Properties

CAS Number

137494-11-2

Product Name

Pgxgg

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-propyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C26H46O20

Molecular Weight

678.6 g/mol

InChI

InChI=1S/C26H46O20/c1-2-3-26(46-25-20(39)17(36)14(33)10(5-28)42-25)22(44-23-18(37)12(31)8(30)7-40-23)21(15(34)11(6-29)45-26)43-24-19(38)16(35)13(32)9(4-27)41-24/h8-25,27-39H,2-7H2,1H3/t8-,9-,10-,11-,12+,13+,14-,15-,16+,17+,18-,19-,20-,21+,22-,23-,24+,25+,26+/m1/s1

InChI Key

ZIVFVFQACYACSZ-XFCRROBZSA-N

SMILES

CCCC1(C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

PGXGG
propyl O-beta-D-galactopyranosyl-(1-2)-O-alpha-D-xylopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4)-beta-D-glucopyranoside
propyl O-galactopyranoysl-(1-2)-O-xylopyranosyl-(1-6)-O-glucopyransoyl-(1-4)-glucopyranoside

Canonical SMILES

CCCC1(C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CCC[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

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